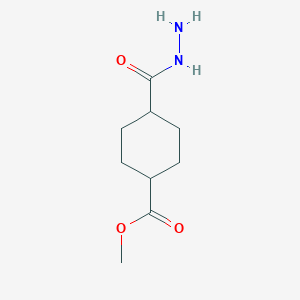
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a hydrazinecarbonyl group and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with hydrazine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the hydrazine derivative: Cyclohexanecarboxylic acid is reacted with hydrazine to form the hydrazine derivative.
Esterification: The hydrazine derivative is then reacted with methyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.
科学的研究の応用
(1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the target.
類似化合物との比較
Similar Compounds
Hydrazones: Compounds containing the hydrazone functional group, which are structurally similar and have comparable reactivity.
Quinazolines: These compounds also contain nitrogen atoms and have similar applications in medicinal chemistry.
Schiff Bases: These are formed by the condensation of hydrazines with aldehydes or ketones and share some chemical properties with (1r,4r)-Methyl 4-(hydrazinecarbonyl)cyclohexanecarboxylate.
Uniqueness
This compound is unique due to its specific cyclohexane ring structure and the presence of both hydrazinecarbonyl and ester functional groups
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h6-7H,2-5,10H2,1H3,(H,11,12) |
InChIキー |
QWTAFWOQGHIONZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13724486.png)
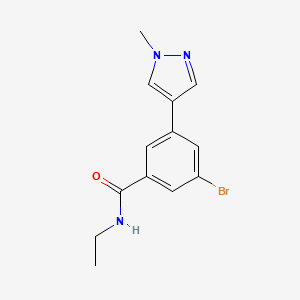

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724514.png)
![(E)-3-Hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13724517.png)
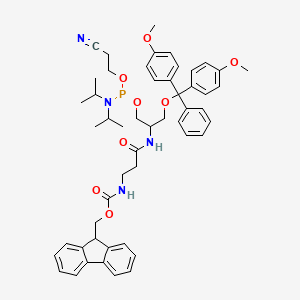
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
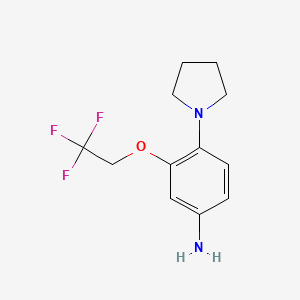



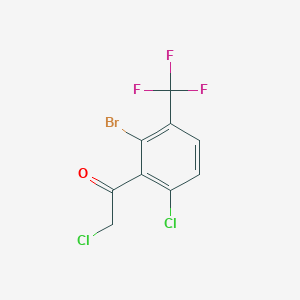
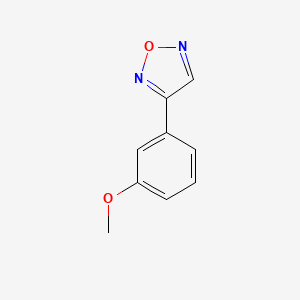
![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)
